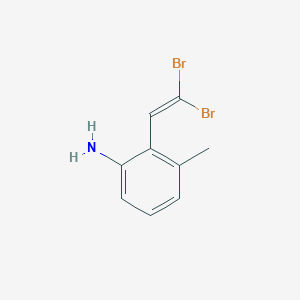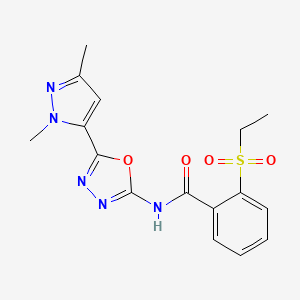
Acetamide, N-(2,3-dihydro-5-benzofuranyl)-2,2,2-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties. It features a benzofuran ring fused with a trifluoroacetamide group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide typically involves the chloromethylation of 2,3-dihydrobenzofuran, followed by a reaction with trifluoroacetamide. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Applications De Recherche Scientifique
N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Dihydro-5-benzofuranyl)-ethanone: This compound shares the benzofuran ring but differs in its functional groups.
N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide: Another similar compound with a different amide group.
Uniqueness
N-(2,3-Dihydro-5-benzofuranyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and stability are required .
Propriétés
Numéro CAS |
632352-68-2 |
|---|---|
Formule moléculaire |
C10H8F3NO2 |
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9(15)14-7-1-2-8-6(5-7)3-4-16-8/h1-2,5H,3-4H2,(H,14,15) |
Clé InChI |
MLJZWNZEDVOGEH-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)



![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)

![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)

![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14125848.png)
